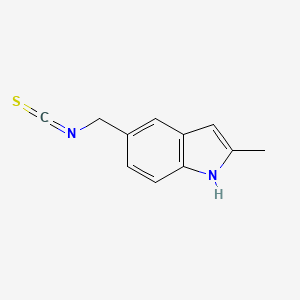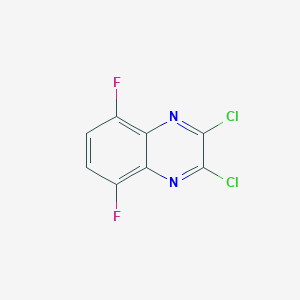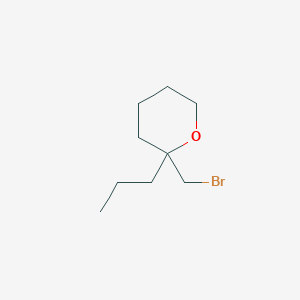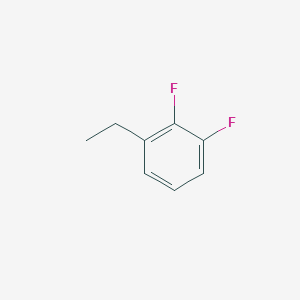![molecular formula C15H23NO2 B13223944 {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223944.png)
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C15H23NO2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a cyclopentylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 1-(4-methoxyphenyl)ethanone, which undergoes a series of reactions including amination, cyclization, and reduction to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key steps include the use of high-throughput reactors, automated control systems, and rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
Uniqueness
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different properties and applications.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
[1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO2/c1-18-13-6-4-12(5-7-13)14(10-16)15(11-17)8-2-3-9-15/h4-7,14,17H,2-3,8-11,16H2,1H3 |
InChI-Schlüssel |
KBCAMUDPMRVSFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B13223883.png)

![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)
![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)

![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)



![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13223936.png)
